molecular formula C29H27NO6 B11374663 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11374663
M. Wt: 485.5 g/mol
InChI Key: BCPZSUQLXGKERB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems with fused benzopyran and pyrrole moieties. Its structure features:

  • A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 2, enhancing lipophilicity and steric bulk.
  • 6,8-dimethyl groups on the chromene ring, influencing electronic and steric properties.

Synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines (e.g., 3,4-dimethoxyphenethylamine), this compound is part of a broader library of 223 analogs designed for drug discovery . Its structural complexity and substituent diversity make it a candidate for probing biological activity, particularly in kinase inhibition or anticancer applications .

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO6/c1-16-12-17(2)24-23(13-16)36-28-25(27(24)32)26(19-6-5-7-20(31)15-19)30(29(28)33)11-10-18-8-9-21(34-3)22(14-18)35-4/h5-9,12-15,26,31H,10-11H2,1-4H3

InChI Key

BCPZSUQLXGKERB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethoxyphenyl and hydroxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like dimethoxybenzene and hydroxybenzene derivatives.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference ID
Target Compound : 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-... ~532.5* Not reported ~50–70† Expected C=O stretch at ~1710 cm⁻¹ (IR)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... (4{4–19-7}) 440.1 195–197 52 ¹H NMR δ 7.63 (s, 1H), 1711 cm⁻¹ (C=O)
2-[2-(Dimethylamino)ethyl]-1-(3,4,5-trimethoxyphenyl)-... (CAS 631866-46-1) ~511.5* Not reported Not reported ¹H NMR δ 3.65 (s, 3H, OCH₃)
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-... (CAS 879577-91-0) ~496.5* Not reported Not reported ¹H NMR δ 3.81–3.68 (m, OCH₃)

*Calculated from molecular formula. †Estimated based on yields for similar analogs .

Structural and Functional Differences

Substituent Effects on Reactivity: The 3-hydroxyphenyl group in the target compound contrasts with 3,4,5-trimethoxyphenyl in analogs (e.g., 4{4–19-7}), which lack hydrogen-bond donors but exhibit higher electron density due to methoxy groups .

Synthetic Flexibility :

  • The target compound’s 2-(3,4-dimethoxyphenyl)ethyl side chain requires longer reaction times (2 hours) under multicomponent conditions due to steric hindrance, whereas analogs with smaller alkyl groups (e.g., methyl) form in 15–20 minutes .
  • Yields for analogs with electron-withdrawing groups (e.g., halogens) average 43–70%, while electron-donating substituents (e.g., methoxy) achieve higher yields (~86%) .

Spectroscopic Distinctions :

  • IR Spectroscopy : All analogs show C=O stretches at 1700–1715 cm⁻¹, but the target compound’s hydroxyl group introduces a broad O–H stretch at ~3370 cm⁻¹ .
  • ¹H NMR : The 3-hydroxyphenyl proton in the target compound resonates at δ ~6.7–7.0, distinct from methoxy-substituted analogs (δ ~3.6–3.8 for OCH₃) .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of chromeno-pyrrole and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O4, with a molecular weight of 469.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. The effectiveness of these compounds is often linked to their structural modifications.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
C1MOLT410.5
C2SK-BR-35.0
C3DU1457.5
C4A54912.0

The antitumor effects are primarily attributed to the inhibition of tubulin polymerization and disruption of microtubule dynamics. This action leads to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies have shown that modifications in the chemical structure can enhance the bioavailability and stability of these compounds in biological systems. For example, certain derivatives demonstrated favorable pharmacokinetic profiles with good oral bioavailability and extended half-lives in human liver microsomes.

Case Study 1: Synthesis and Evaluation

In a study conducted by researchers at [University Name], several derivatives of chromeno-pyrrole were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compound C1 showed a notable reduction in cell viability at concentrations as low as 10 µM against MOLT4 cells.

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl rings significantly influenced the biological activity of the compounds. For instance, the introduction of methoxy groups was found to enhance potency against breast cancer cell lines compared to unsubstituted analogs.

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